molecular formula C14H12N2O3S B14455533 3-Ethoxy-7-nitro-10H-phenothiazine CAS No. 72701-20-3

3-Ethoxy-7-nitro-10H-phenothiazine

Cat. No.: B14455533
CAS No.: 72701-20-3
M. Wt: 288.32 g/mol
InChI Key: PEMOCSCIMDYMBO-UHFFFAOYSA-N
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Description

3-Ethoxy-7-nitro-10H-phenothiazine is a heterocyclic compound featuring a phenothiazine core substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 5. The phenothiazine scaffold consists of two benzene rings fused via sulfur and nitrogen atoms, creating a planar tricyclic system. The ethoxy group at position 3 is an electron-donating substituent, while the nitro group at position 7 is strongly electron-withdrawing. This combination imparts unique electronic and steric properties, making the compound of interest in materials science and pharmaceutical research.

Properties

CAS No.

72701-20-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-ethoxy-7-nitro-10H-phenothiazine

InChI

InChI=1S/C14H12N2O3S/c1-2-19-10-4-6-12-14(8-10)20-13-7-9(16(17)18)3-5-11(13)15-12/h3-8,15H,2H2,1H3

InChI Key

PEMOCSCIMDYMBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position .

Industrial Production Methods

Industrial production methods for phenothiazine derivatives often involve multi-step synthesis processes. These methods may include bromination, nitration, and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-7-nitro-10H-phenothiazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antipsychotic and anti-inflammatory drugs.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenothiazine core can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of phenothiazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Properties Reference
3-Ethoxy-7-nitro-10H-phenothiazine Ethoxy (3), Nitro (7) Electron-donating ethoxy and electron-withdrawing nitro groups create a polarized electronic structure. Potential for charge-transfer applications. -
3-Methoxy-10H-phenothiazine (3l) Methoxy (3) Methoxy group enhances solubility in polar solvents. Synthesized in 58% yield via transition-metal-free cyclohexanone condensation .
3-Chloro-10H-phenothiazine (3n) Chloro (3) Chloro substituent increases electrophilicity. Synthesized in 75% yield; exhibits redshifted UV-Vis absorption due to halogen’s electron-withdrawing effect .
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl (N-10) Extended conjugation via ethynyl linker enhances π-electron delocalization. Crystal structure (triclinic, P1 space group) shows planar geometry .
10-Butyl-3-chloro-7-nitro-10H-phenothiazine 5-oxide Butyl (N-10), Chloro (3), Nitro (7) 5-oxide formation increases polarity. Nitro at position 7 enhances oxidative stability. Molecular weight: 350.82 .
3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine 2-Fluoroethoxy (3), Nitro (7) Fluorine atom introduces electronegativity, potentially improving metabolic stability. No yield data reported .

Physicochemical and Electronic Properties

  • Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to halogenated derivatives. For example, 3-methoxy-10H-phenothiazine (3l) dissolves readily in acetone, while chloro derivatives require nonpolar solvents .
  • Electronic Effects: Nitro groups at position 7 (as in 3-ethoxy-7-nitro-10H-phenothiazine) induce a bathochromic shift in UV-Vis spectra due to enhanced charge-transfer transitions .
  • Crystallography: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine adopts a triclinic crystal system (space group P1) with a dihedral angle of 8.19° between phenothiazine and nitrophenyl planes, favoring planar conjugation .

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